Methyl Ionone Gamma

Descripción general

Descripción

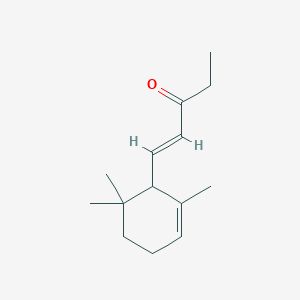

Methyl Ionone Gamma is an organic compound with a molecular formula of C13H20O. It is known for its unique structure, which includes a cyclohexene ring substituted with three methyl groups and a pentenone side chain. This compound is often used in the fragrance industry due to its pleasant aroma.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Ionone Gamma typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and isoprene.

Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the cyclohexene ring.

Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Oxidation Reactions

Methyl Ionone Gamma undergoes oxidation primarily at its α,β-unsaturated ketone group. Common oxidizing agents include:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous solution | Carboxylic acid derivatives |

| CrO₃ | Acetic acid, 25°C | Epoxides (via epoxidation) |

Reduction Reactions

The ketone group and conjugated double bonds are susceptible to reduction:

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | Ethanol, 0°C | Secondary alcohol (Methyl Ionol) |

| H₂/Pd-C | 1 atm, 25°C | Saturated cyclohexane derivative |

Reduction with NaBH₄ selectively targets the ketone, producing Methyl Ionol, a fragrance intermediate . Catalytic hydrogenation saturates both the cyclohexene ring and exocyclic double bond .

Diels-Alder Reactions

The α,β-unsaturated ketone acts as a dienophile in cycloadditions:

| Diene | Conditions | Product |

|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct |

| 2,3-Dimethyl-1,3-pentadiene | Hexane, reflux | γ-Ionone analogue |

These reactions are pivotal in synthesizing structurally diverse ionone derivatives for perfumery .

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes retro-Diels-Alder fragmentation:This produces smaller cyclic ketones and aldehydes, impacting its stability in high-temperature applications .

Metabolic Reactions

In vivo studies in rats and rabbits reveal key metabolic pathways :

| Pathway | Enzymes Involved | Metabolites |

|---|---|---|

| Hydroxylation | CYP450 | 3-Hydroxy-Methyl Ionone |

| Glucuronidation | UGT | Glucuronide conjugates |

| Oxidation | Alcohol dehydrogenase | 3-Oxo-Methyl Ionone |

Over 50% of orally administered this compound is excreted as hydroxylated metabolites within 48 hours .

Photochemical Reactions

UV exposure induces [2+2] cycloaddition at the α,β-unsaturated site:This reaction contributes to its photoallergenic potential, though clinical incidence remains rare .

Nucleophilic Additions

The electron-deficient double bond reacts with nucleophiles:

| Nucleophile | Conditions | Product |

|---|---|---|

| H₂O | H₂SO₄ catalyst | Hydrated ketone |

| NH₃ | Ethanol, 25°C | β-Amino ketone derivative |

Case Study: Genotoxicity Profile

In vitro assays show weak clastogenicity in CHO cells at 25 μg/mL without S9 activation, but in vivo micronucleus tests in mice (925 mg/kg bw) found no biologically significant effects . The discrepancy highlights the importance of metabolic detoxification pathways .

Stability Under Storage Conditions

Aplicaciones Científicas De Investigación

Fragrance Industry

Methyl Ionone Gamma is extensively utilized in the fragrance industry due to its pleasant floral aroma. It is a key ingredient in various perfumes and scented products, contributing to their olfactory profiles. Its unique scent characteristics allow it to be used in both high-end and mass-market fragrances. The compound is often blended with other fragrance materials to enhance overall scent complexity and longevity.

Flavor Industry

In addition to its aromatic properties, this compound serves as a flavoring agent in the food industry. It imparts fruity and floral notes to food products, making it valuable for enhancing flavors in confectionery, beverages, and baked goods. The compound's ability to evoke pleasant sensory experiences makes it a popular choice among flavorists.

Biological Studies

This compound has been employed in various biological studies, particularly those related to insect behavior and pheromone research. Its structural similarity to natural pheromones allows researchers to investigate its effects on insect attraction and mating behaviors. For instance, studies have shown that certain concentrations can influence the behavior of pollinators, which is crucial for understanding ecological interactions.

Safety Assessments

Safety assessments of this compound have been conducted to evaluate its potential health effects. Research indicates that while it may act as a weak skin sensitizer, it does not present significant genotoxic risks. A comprehensive study assessed its repeated dose toxicity and reproductive toxicity endpoints, concluding that the compound poses low risk when used within established safety margins. The calculated margin of exposure (MOE) for repeated dose toxicity was found to be greater than 100, indicating a favorable safety profile for consumer products containing this compound .

Data Table: Summary of Applications

Case Study 1: Fragrance Development

A notable case study involved the formulation of a new perfume line where this compound was blended with other floral notes. The resulting fragrance received positive feedback for its complexity and lasting power, demonstrating the compound's effectiveness in enhancing scent profiles.

Case Study 2: Flavor Enhancement

In a study conducted by a major food manufacturer, this compound was incorporated into a line of fruit-flavored beverages. Sensory evaluations indicated that consumers preferred the beverages containing this compound due to their enhanced flavor perception, leading to increased sales.

Case Study 3: Ecological Research

Research on pollinator behavior revealed that this compound significantly attracted certain bee species when tested alongside other floral compounds. This study highlighted its potential role in agricultural practices aimed at improving pollination rates.

Mecanismo De Acción

The mechanism of action of Methyl Ionone Gamma involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)acetone: Similar structure but with an acetone side chain.

2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl):

Uniqueness

Methyl Ionone Gamma is unique due to its specific combination of a cyclohexene ring and a pentenone side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the fragrance industry.

Actividad Biológica

Methyl Ionone Gamma, a compound classified within the ionone family, is primarily recognized for its applications in perfumery due to its floral and violet-like fragrance. However, recent research has highlighted its diverse biological activities, including potential therapeutic effects and safety profiles. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a structural isomer of ionones, characterized by its unique chemical composition that contributes to its biological activity. It is synthesized through the condensation of citral with methyl ethyl ketone, typically yielding a mixture of isomers including gamma-methyl ionone .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies on related compounds, particularly β-ionone, suggest that ionones can inhibit cancer cell proliferation through various mechanisms:

2. Anti-inflammatory Effects

This compound has also been observed to possess anti-inflammatory properties:

- In vitro Studies : Research indicates that ionones can reduce pro-inflammatory cytokines in various cell lines, suggesting their potential use in managing inflammatory conditions .

- Clinical Implications : The anti-inflammatory effects could be beneficial in treating chronic inflammatory diseases, although further clinical trials are necessary to substantiate these claims.

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored in several studies:

- Mechanisms : Ionones have demonstrated effectiveness against a range of pathogenic bacteria and fungi. The proposed mechanism involves disruption of microbial cell membranes and inhibition of critical metabolic pathways .

- Research Findings : A study evaluating the antimicrobial efficacy of β-ionone found it effective against Staphylococcus aureus and Escherichia coli, indicating potential applications in food preservation and hygiene products.

Safety Profile

The safety assessment of this compound reveals that it is generally considered safe for use in cosmetic formulations:

- Genotoxicity Studies : Extensive testing has shown that this compound does not exhibit genotoxic effects. In Ames tests with various strains of bacteria, no significant mutagenic activity was observed .

- Dermal Exposure : Data from dermal absorption studies indicate low systemic availability and toxicity when applied topically . The compound demonstrated weak sensitization potential in human patch tests .

Summary of Research Findings

| Biological Activity | Mechanism | Evidence |

|---|---|---|

| Anticancer | OR51E2 activation leading to apoptosis | Studies on β-ionone in prostate cancer models |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | In vitro studies on various cell lines |

| Antimicrobial | Disruption of microbial cell membranes | Efficacy against Staphylococcus aureus and E. coli |

Propiedades

IUPAC Name |

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKMGDRERYMTJX-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501197970 | |

| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992), Liquid, yellowish, oily liquid | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ionone, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

291 °F at 16 mmHg (NTP, 1992), 238.00 °C. @ 760.00 mm Hg | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.93 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.921-0.930 | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

greater than 1 (NTP, 1992) (Relative to Air) | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7779-30-8, 93302-56-8, 127-42-4, 1335-46-2 | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93302-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163996 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ionone, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ionone, methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [R-(E)]-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.